molecular formula C14H17Cl2NO3 B1528494 Tert-butyl 3-(3,4-dichlorophenyl)-3-hydroxyazetidine-1-carboxylate CAS No. 1447464-06-3

Tert-butyl 3-(3,4-dichlorophenyl)-3-hydroxyazetidine-1-carboxylate

Cat. No.: B1528494
CAS No.: 1447464-06-3
M. Wt: 318.2 g/mol
InChI Key: KZRHEIVHULSKGM-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3,4-dichlorophenyl)-3-hydroxyazetidine-1-carboxylate is a synthetic organic compound with potential applications in various fields of chemistry and biology. This compound features a tert-butyl ester group, a dichlorophenyl group, and a hydroxyazetidine ring, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3,4-dichlorophenyl)-3-hydroxyazetidine-1-carboxylate typically involves the reaction of 3,4-dichlorophenylacetic acid with tert-butyl azetidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3,4-dichlorophenyl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The dichlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of tert-butyl 3-(3,4-dichlorophenyl)-3-oxoazetidine-1-carboxylate.

    Reduction: Formation of tert-butyl 3-(phenyl)-3-hydroxyazetidine-1-carboxylate.

    Substitution: Formation of tert-butyl 3-(3,4-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate.

Scientific Research Applications

Tert-butyl 3-(3,4-dichlorophenyl)-3-hydroxyazetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3,4-dichlorophenyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyazetidine ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The dichlorophenyl group may enhance the compound’s binding affinity to its targets, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(3,4-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate
  • Tert-butyl 3-(3,4-difluorophenyl)-3-hydroxyazetidine-1-carboxylate
  • Tert-butyl 3-(3,4-dibromophenyl)-3-hydroxyazetidine-1-carboxylate

Uniqueness

Tert-butyl 3-(3,4-dichlorophenyl)-3-hydroxyazetidine-1-carboxylate is unique due to the presence of chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. The combination of the tert-butyl ester group and the hydroxyazetidine ring also contributes to its distinct chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl 3-(3,4-dichlorophenyl)-3-hydroxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO3/c1-13(2,3)20-12(18)17-7-14(19,8-17)9-4-5-10(15)11(16)6-9/h4-6,19H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRHEIVHULSKGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=CC(=C(C=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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